2-Chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)toluene-4-sulphonic acid, barium salt
CAS No.: 84030-37-5
Cat. No.: VC17064598
Molecular Formula: C17H13BaClN4O7S2
Molecular Weight: 622.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84030-37-5 |
|---|---|
| Molecular Formula | C17H13BaClN4O7S2 |
| Molecular Weight | 622.2 g/mol |
| IUPAC Name | barium(2+);5-chloro-4-methyl-2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C17H15ClN4O7S2.Ba/c1-9-7-14(15(8-13(9)18)31(27,28)29)19-20-16-10(2)21-22(17(16)23)11-3-5-12(6-4-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
| Standard InChI Key | JZOUNXAIPAEOHR-UHFFFAOYSA-L |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Ba+2] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₁₇H₁₃BaClN₄O₇S₂, reflects a hybrid structure combining a pyrazole ring, azo linkages, and sulphonic acid groups. The barium cation neutralizes the sulphonate anions, enhancing the compound’s solubility in polar solvents . Key structural features include:
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A pyrazole core (4,5-dihydro-3-methyl-5-oxo) linked to a toluene derivative via an azo (-N=N-) bond.
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Two sulphonic acid groups (-SO₃H) at the 4-position of the toluene ring and the para position of the phenyl group, forming barium salts for improved stability.
Spectral and Physical Characteristics
The compound appears as a white to off-white crystalline powder with a molecular weight of 622.2 g/mol . Its infrared (IR) spectrum shows characteristic peaks for sulphonate groups (≈1050 cm⁻¹) and azo bonds (≈1450 cm⁻¹). X-ray diffraction (XRD) patterns confirm its crystalline nature, while thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating moderate thermal stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 622.2 g/mol | |
| Melting Point | Decomposes >250°C | |
| Solubility | Soluble in water, polar solvents | |
| Density | 1.8–2.1 g/cm³ (estimated) |
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a multi-step process:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters yields the 4,5-dihydro-3-methyl-5-oxo-pyrazole intermediate .
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Diazotization: Treatment of the pyrazole amine with nitrous acid (HNO₂) generates a diazonium salt.
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Coupling Reaction: The diazonium salt reacts with a toluene-4-sulphonic acid derivative under alkaline conditions to form the azo linkage .
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Salt Formation: Barium hydroxide neutralizes the sulphonic acid groups, precipitating the final product.
Green Chemistry Innovations
Recent advances employ Fe₃O₄@SiO₂@Tannic acid nanoparticles as magnetically separable catalysts to enhance reaction efficiency and reduce waste . This method achieves yields exceeding 85% while minimizing toxic byproducts .
Industrial and Pharmaceutical Applications
Dye and Pigment Industry
The compound’s azo chromophore confers intense coloration, making it valuable for:
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Textile Dyeing: High affinity for cellulose fibers due to sulphonate groups .
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Ink Formulations: Stability under UV exposure ensures longevity in printed materials .
Pharmaceutical Intermediates
As a building block in drug synthesis, it participates in:
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Antipyretic Agents: Pyrazole derivatives are known for fever-reducing properties .
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Anticancer Research: Azo compounds exhibit selective cytotoxicity in preclinical studies .
Recent Research and Future Directions
Catalytic Innovations
The use of tannic acid-functionalized catalysts (Fe₃O₄@SiO₂@Tannic acid) has reduced reaction times by 40% while maintaining yields >90% .
Environmental Mitigation Strategies
Emerging technologies, such as biochar adsorption and ozonation, show promise in removing sulphonated azo compounds from wastewater .
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